

An In-depth Technical Guide to the Physicochemical Properties of Potassium Ferrocyanide Trihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *POTASSIUM FERROCYANIDE TRIHYDRATE*

Cat. No.: *B079640*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ferrocyanide trihydrate ($K_4[Fe(CN)_6] \cdot 3H_2O$), a coordination compound with a rich history in chemistry, presents a unique set of physicochemical properties that are critical for its application in diverse scientific fields, including as an anti-caking agent, in pigment production, and in analytical chemistry.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical characteristics of **potassium ferrocyanide trihydrate**, with a focus on its molecular structure, solubility, thermal stability, and density. Detailed experimental protocols for the determination of these properties are provided to ensure reproducibility. All quantitative data is summarized in structured tables for ease of reference, and key concepts are illustrated with diagrams generated using the DOT language.

Molecular and Crystal Structure

Potassium ferrocyanide trihydrate is an inorganic salt composed of a central iron(II) ion octahedrally coordinated to six cyanide ligands, forming the ferrocyanide complex anion ($[Fe(CN)_6]^{4-}$).^[2] This anion is balanced by four potassium cations (K^+). In its common hydrated form, three molecules of water are incorporated into the crystal lattice for each formula unit.

The crystal structure of **potassium ferrocyanide trihydrate** has been determined by X-ray diffraction to be monoclinic, belonging to the C2/c space group at room temperature.[3][4] Upon cooling to below -25 °C, it undergoes an irreversible phase transition to a different monoclinic form with the space group Cc.[4] A less common metastable tetragonal form (I4₁/a) is also known to exist.[4] The complex polymeric structure in the solid state consists of octahedral [Fe(CN)₆]⁴⁻ centers linked by potassium ions that are bonded to the nitrogen atoms of the cyanide ligands.[5] These K⁺---NC linkages are broken upon dissolution in water.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **potassium ferrocyanide trihydrate** is achieved through single-crystal X-ray diffraction.

Methodology:

- **Crystal Growth:** High-quality single crystals of **potassium ferrocyanide trihydrate** are grown by slow evaporation of a saturated aqueous solution at a constant temperature.
- **Crystal Mounting:** A suitable single crystal (typically 30-300 microns in size) is selected and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.[6]
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[6]
- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Physicochemical Properties

A summary of the key physicochemical properties of **potassium ferrocyanide trihydrate** is presented in the tables below.

Table 1: General Physicochemical Properties

Property	Value	Reference(s)
Chemical Formula	$\text{K}_4[\text{Fe}(\text{CN})_6] \cdot 3\text{H}_2\text{O}$	[1]
Molar Mass	422.388 g/mol	[1]
Appearance	Light yellow, crystalline granules	[1]
Odor	Odorless	[7]
Density	1.85 g/cm ³	[1]
Melting Point	Decomposes (loses water of crystallization starting at 70 °C)	[7][8]
Magnetic Susceptibility (χ)	$-130.0 \cdot 10^{-6} \text{ cm}^3/\text{mol}$	[1]

Table 2: Solubility Data

Solvent	Solubility (g/100 mL)	Temperature (°C)	Reference(s)
Water	28.9	20	[1][5]
Water	91.2	100	[2]
Ethanol	Insoluble	-	[1][7]
Ether	Insoluble	-	[1][7]

Experimental Protocol: Determination of Aqueous Solubility (Flask Method)

The solubility of **potassium ferrocyanide trihydrate** in water can be determined using the flask method, which is suitable for substances with solubilities greater than 10⁻² g/L.[9]

Methodology:

- **Sample Preparation:** An excess amount of **potassium ferrocyanide trihydrate** is added to a known volume of deionized water in a flask.
- **Equilibration:** The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand at the same constant temperature to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase by centrifugation or filtration.
- **Concentration Analysis:** The concentration of potassium ferrocyanide in the saturated aqueous solution is determined using a suitable analytical method, such as gravimetry (by evaporating a known volume of the solution to dryness and weighing the residue) or a validated spectroscopic or titrimetric method.
- **Calculation:** The solubility is expressed as the mass of the solute per 100 mL of the solvent.

Experimental Protocol: Determination of Density (Pycnometer Method)

The density of **potassium ferrocyanide trihydrate** can be accurately determined using a pycnometer.

Methodology:

- **Pycnometer Calibration:** The pycnometer is thoroughly cleaned, dried, and its empty weight (m_1) is recorded. It is then filled with a liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded (m_2). The volume of the pycnometer is calculated.
- **Sample Measurement:** A known mass of **potassium ferrocyanide trihydrate** crystals (m_3) is placed inside the clean, dry pycnometer.
- **Displacement Liquid:** The pycnometer containing the sample is then filled with a displacement liquid in which the solid is insoluble (e.g., a saturated solution of potassium

ferrocyanide or a non-polar solvent like toluene). The total weight is recorded (m_4).

- Calculation: The density of the solid is calculated using the following formula: $\text{Density} = (m_3 * \text{density of displacement liquid}) / (m_2 - m_1 - (m_4 - m_3 - m_1))$

Thermal Properties and Decomposition

Potassium ferrocyanide trihydrate loses its three water molecules of crystallization upon heating, starting at around 70 °C.[7][8] The anhydrous form is a white, hygroscopic powder.[8] The complete dehydration occurs by 100 °C.[2] The anhydrous salt is stable up to approximately 400 °C, at which point it begins to decompose.[2] In an inert atmosphere, the decomposition products include potassium cyanide, iron carbide, and nitrogen gas.[10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

The thermal stability and decomposition of **potassium ferrocyanide trihydrate** can be investigated using thermogravimetric analysis.

Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of **potassium ferrocyanide trihydrate** is placed in a TGA sample pan (e.g., alumina or platinum).
- Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
- Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).
- Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures at which weight loss occurs and the percentage of mass lost at each step, corresponding to the loss of water and subsequent decomposition.

Stability

Potassium ferrocyanide trihydrate is stable under normal storage conditions. However, it is sensitive to light, and its aqueous solutions can slowly decompose upon exposure to light, leading to the formation of ferric hydroxide.[8] It is also incompatible with strong acids, with which it can react to liberate highly toxic hydrogen cyanide gas.[8] It should also be kept away from strong oxidizing agents.[8]

Experimental Protocol: Stability Testing

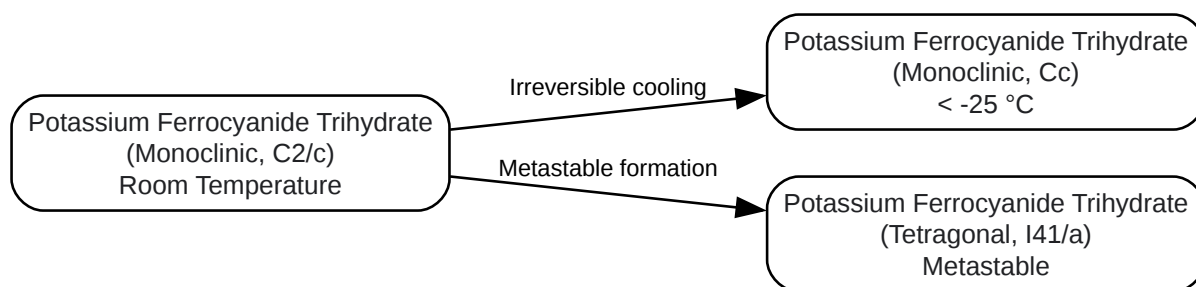
Stability testing of **potassium ferrocyanide trihydrate** should be conducted according to ICH (International Council for Harmonisation) guidelines to establish a re-test period.[1][2][7]

Methodology:

- **Batch Selection:** At least three primary batches of the substance are selected for testing.
- **Container Closure System:** The samples are stored in the proposed container closure system for marketing.
- **Storage Conditions:** The samples are stored under long-term (e.g., $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$) and accelerated (e.g., $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$) storage conditions.
- **Testing Frequency:** Samples are tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage).
- **Analytical Procedures:** Validated stability-indicating analytical methods are used to test the physical and chemical attributes of the substance that are susceptible to change, such as appearance, assay, and degradation products.
- **Photostability:** Photostability testing is conducted on at least one batch according to ICH Q1B guidelines.

Visualizations

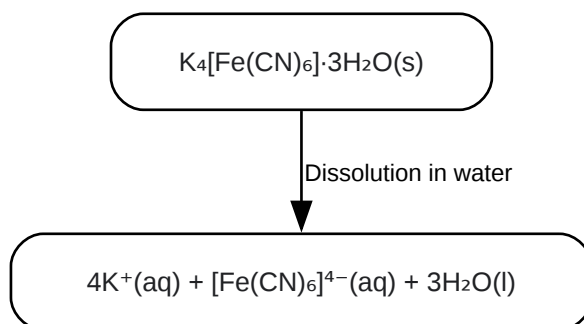
Diagram 1: Crystal Structure Relationship



[Click to download full resolution via product page](#)

Caption: Polymorphic forms of **potassium ferrocyanide trihydrate**.

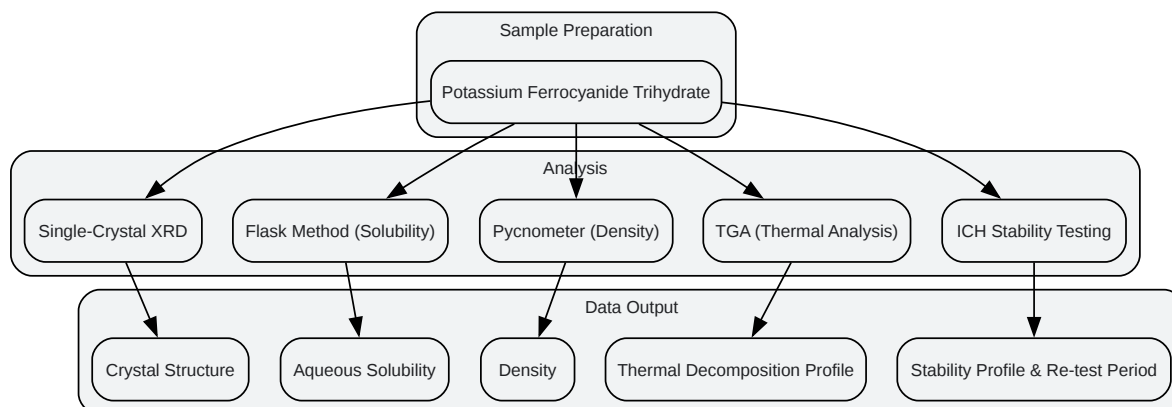
Diagram 2: Dissociation in Aqueous Solution



[Click to download full resolution via product page](#)

Caption: Dissociation of **potassium ferrocyanide trihydrate** in water.

Diagram 3: Experimental Workflow for Physicochemical Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of **potassium ferrocyanide trihydrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. store.astm.org [store.astm.org]
- 6. creative-biostructure.com [creative-biostructure.com]

- 7. ICH Official web site : ICH [ich.org]
- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 9. scribd.com [scribd.com]
- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Potassium Ferrocyanide Trihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079640#physicochemical-properties-of-potassium-ferrocyanide-trihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com